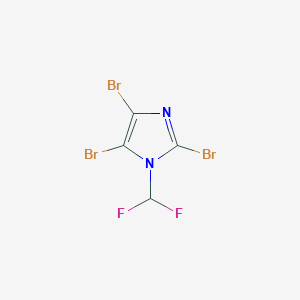

2,4,5-Tribromo-1-(difluoromethyl)imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,4,5-Tribromo-1-(difluoromethyl)imidazole” is a chemical compound with the CAS Number: 2551116-49-3 . It has a molecular weight of 354.77 . The compound is typically used in laboratory settings .

Molecular Structure Analysis

The InChI code for “2,4,5-Tribromo-1-(difluoromethyl)imidazole” is1S/C4HBr3F2N2/c5-1-2 (6)11 (4 (8)9)3 (7)10-1/h4H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4,5-Tribromo-1-(difluoromethyl)imidazole” are not fully detailed in the available resources. It has a molecular weight of 354.77 .Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry

2,4,5-Tribromo-1-(difluoromethyl)imidazole is utilized in the synthesis of imidazole derivatives, which are significant in medicinal chemistry for their bioactivity. The unique electron-rich nature of the imidazole ring enables these derivatives to bind with various enzymes and receptors in biological systems, demonstrating a wide range of therapeutic potentials. For example, imidazole-based compounds have been explored for their anticancer, antifungal, antibacterial, and anti-inflammatory properties, showcasing the structural versatility and development value of these molecules in drug discovery and medicinal research (Zhang et al., 2014).

Catalysis and Materials Science

In materials science, 2,4,5-Tribromo-1-(difluoromethyl)imidazole serves as a precursor or component in the synthesis of advanced materials. Its derivatives, particularly those involving imidazole frameworks, have been applied in creating nanocomposites and catalysts. For instance, graphene oxide–chitosan bionanocomposites have been employed as efficient nanocatalysts for the synthesis of trisubstituted imidazoles under solvent-free conditions, highlighting the eco-friendly and green chemistry aspects of these materials (Maleki & Paydar, 2015).

Environmental and Corrosion Science

Imidazole derivatives, including those synthesized from 2,4,5-Tribromo-1-(difluoromethyl)imidazole, find applications in corrosion science as well. They have been investigated as corrosion inhibitors for metals in various acidic solutions, demonstrating the ability to provide protective layers and prevent corrosion efficiently. This application is crucial in extending the lifespan of metals used in industrial and construction contexts, thereby reducing maintenance costs and environmental impact (Prashanth et al., 2021).

Safety and Hazards

Mécanisme D'action

Mode of Action

Imidazoles, in general, are known to interact with a variety of targets, including enzymes and receptors, leading to changes in cellular processes .

Biochemical Pathways

It’s known that imidazoles can influence a variety of biochemical pathways depending on their specific targets .

Result of Action

It’s known that imidazoles can have a variety of effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of imidazoles .

Propriétés

IUPAC Name |

2,4,5-tribromo-1-(difluoromethyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBr3F2N2/c5-1-2(6)11(4(8)9)3(7)10-1/h4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYWJMIHCRGSIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N(C(=N1)Br)C(F)F)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBr3F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Tribromo-1-(difluoromethyl)imidazole | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)

![N-(3,4-dichlorophenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![1-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione](/img/structure/B2459229.png)

![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)